molecular formula C14H13N5O3 B2937029 N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide CAS No. 2034351-48-7

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2937029
CAS No.: 2034351-48-7
M. Wt: 299.29
InChI Key: AEVKLRFPOMLHTC-UHFFFAOYSA-N
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Description

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide is a synthetic small molecule featuring a fused triazolopyrazine heterocyclic core, a chemotype of significant interest in medicinal chemistry and oncology research . Compounds based on the triazolopyrazine scaffold have been investigated for the treatment of degenerative and inflammatory diseases, such as rheumatoid arthritis, and are the subject of numerous patents for their therapeutic potential . The specific structural features of this molecule—including the 8-hydroxy group on the triazolopyrazine ring and the benzamide moiety—are designed to modulate interactions with key biological targets. Research on closely related analogues indicates that such compounds can act as potent inhibitors of kinase targets like c-Met and VEGFR-2 . The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis, making this compound a promising candidate for investigating novel anticancer strategies . Its potential application extends to research on abnormal cell growth and proliferation mediated by these kinases . This product is intended for non-human research applications only. It is not designed for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care, utilizing appropriate safety protocols.

Properties

IUPAC Name

3-methoxy-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-22-10-4-2-3-9(7-10)13(20)16-8-11-17-18-12-14(21)15-5-6-19(11)12/h2-7H,8H2,1H3,(H,15,21)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEVKLRFPOMLHTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC2=NN=C3N2C=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its mechanism of action, biochemical pathways, and various biological activities supported by recent research findings.

Chemical Structure and Properties

The compound features a triazolo-pyrazine core combined with a methoxybenzamide moiety. Its molecular formula is C13H12N6O2C_{13}H_{12}N_6O_2, and it has a molecular weight of approximately 284.28 g/mol. The presence of hydroxyl and methoxy groups enhances its solubility and biological interactions.

Target of Action

This compound exhibits antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli . This suggests that the compound likely interacts with bacterial proteins or enzymes essential for growth and survival.

Mode of Action

The compound may inhibit critical biochemical pathways in bacteria, leading to their growth inhibition. Preliminary studies indicate that it disrupts protein synthesis or enzymatic functions necessary for bacterial proliferation.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Antibacterial Activity : Demonstrated efficacy against various bacterial strains, indicating potential as an antibiotic agent.
  • Anticancer Potential : Research suggests that compounds with similar structures exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms .
  • Neurokinin Receptor Antagonism : Similar derivatives have shown promise as selective antagonists of the neurokinin-3 receptor, which is involved in pain perception and reproductive functions.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Organism/Pathway IC50/Effectiveness Reference
AntibacterialStaphylococcus aureusSignificant inhibition observed
AnticancerVarious cancer cell linesInduces apoptosis at low doses
Neurokinin receptorNK-3 receptorSelective antagonist activity

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial properties of various triazolo-pyrazine derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard antibiotics against resistant strains of bacteria.
  • Cancer Cell Line Studies : In vitro studies on human cancer cell lines demonstrated that this compound induced cell death through apoptosis pathways. The IC50 values were reported in the micromolar range, signifying its potential as an anticancer agent.

Comparison with Similar Compounds

Substituent Variations at the 8-Position

The 8-hydroxy group in the target compound is a key pharmacophore. Replacing this group with other substituents alters activity and pharmacokinetics:

Compound Name 8-Position Substituent Key Structural Differences Biological Implications Reference
Target Compound Hydroxy (-OH) - Potential for hydrogen bonding with targets
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide Methoxy (-OCH3) Increased lipophilicity May enhance membrane permeability
8-Amino-6-(3,5-di-tert-butyl-4-methoxyphenyl)-2-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one Amino (-NH2) Bulky tert-butyl groups enhance steric hindrance Improved stability but reduced solubility

Key Findings :

  • Hydroxy vs.
  • Amino Substitution: 8-Amino derivatives () exhibit enhanced stability due to steric effects but may require formulation adjustments for solubility .

Variations in the Benzamide Side Chain

The 3-methoxybenzamide group in the target compound is compared to other amide-linked substituents:

Compound Name Benzamide Substituent Key Differences Biological Activity Reference
Target Compound 3-Methoxybenzamide - Potential kinase/modulatory activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(1H-indol-3-yl)propanamide 3-(1H-Indol-3-yl)propanamide Indole moiety introduces aromatic π-stacking Possible serotonin receptor modulation
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,1,3-benzothiadiazole-5-carboxamide Benzothiadiazole-carboxamide Electron-deficient benzothiadiazole core Enhanced binding to ATP pockets in kinases

Key Findings :

  • Indole vs.
  • Benzothiadiazole : The benzothiadiazole analog () could exhibit stronger electron-withdrawing effects, altering electronic distribution and target selectivity .

Core Heterocycle Modifications

Replacing the triazolopyrazine core with other heterocycles impacts activity:

Compound Name Core Structure Key Differences Biological Activity Reference
Target Compound [1,2,4]Triazolo[4,3-a]pyrazine - Broad-spectrum potential
Pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidine Pyrazolo-triazolopyrimidine Additional pyrazole ring increases rigidity EGFR-TK inhibition (IC50 ~2–5 µM)
[1,2,4]Triazolo[4,3-a]pyridine sulfonamides Triazolopyridine Sulfonamide moiety introduces acidity Antimalarial (IC50 = 2.24–4.98 µM)

Key Findings :

  • Pyrazolo-Triazolopyrimidine : The fused pyrazole ring () enhances structural rigidity, favoring binding to EGFR tyrosine kinase .
  • Triazolopyridine Sulfonamides : Sulfonamide groups () improve solubility and confer antimalarial activity via falcipain-2 inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-methoxybenzamide?

  • Methodological Answer : The compound is synthesized via multi-step pathways involving cyclization and coupling reactions. Common approaches include:

  • Cyclization of hydrazine derivatives with carbonyldiimidazole (CDI) to form triazolo-pyrazine intermediates, followed by amidation with 3-methoxybenzoic acid derivatives using coupling agents like EDCI/HOBt .
  • Reaction of 3-hydrazinopyrazin-2-ones with cyclic anhydrides (e.g., succinic or glutaric anhydrides) to form carboxylic acid intermediates, which are then activated with CDI and coupled with amines .
  • Phosphorus oxychloride-mediated chlorination of triazolopyrazin-3,8-dione intermediates, followed by substitution with appropriate nucleophiles .

Q. Which analytical techniques are critical for structural confirmation of this compound and its intermediates?

  • Methodological Answer : Structural validation relies on:

  • 1H/13C-NMR spectroscopy to confirm proton environments and carbon frameworks (e.g., distinguishing methyl/methylene groups, aromatic protons) .
  • Mass spectrometry (MS) for molecular weight verification and fragmentation pattern analysis .
  • Infrared (IR) spectroscopy to identify functional groups like hydroxyl (–OH) and carbonyl (C=O) moieties .
  • Elemental analysis to validate purity and stoichiometry .

Q. What purification strategies are effective for isolating triazolo-pyrazine derivatives?

  • Methodological Answer : Common methods include:

  • Recrystallization from solvents like ethanol or DMF/i-propanol mixtures .
  • Column chromatography using silica gel with gradients of ethyl acetate/hexane or dichloromethane/methanol .
  • Solvent extraction (e.g., EtOAc/water partitioning) to remove unreacted reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in triazolo-pyrazine synthesis?

  • Methodological Answer : Optimization strategies include:

  • Solvent selection : Anhydrous dioxane or DMF enhances reactivity in coupling steps .
  • Temperature control : Refluxing in glacial acetic acid (~110°C) improves cyclization efficiency for certain derivatives .
  • Catalyst use : Triethylamine or DIPEA as bases accelerates amidation and reduces side reactions .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation to adjust reaction times (e.g., 24–48 h for benzylation) .

Q. How can structural ambiguities in triazolo-pyrazine derivatives be resolved?

  • Methodological Answer : Contradictory data (e.g., regioisomerism) are addressed via:

  • Advanced NMR techniques : 2D-COSY or NOESY to differentiate substituent positions .
  • X-ray crystallography for unambiguous assignment of crystal structures .
  • Isotopic labeling (e.g., 15N) to trace nitrogen connectivity in complex heterocycles .

Q. What strategies are used to evaluate structure-activity relationships (SAR) for adenosine receptor binding?

  • Methodological Answer : SAR studies involve:

  • Receptor binding assays : Competitive displacement of radiolabeled ligands (e.g., [3H]CCPA for A1/A2A receptors) to quantify affinity .
  • Functional assays : Measurement of cAMP levels in cell lines transfected with receptor subtypes .
  • Molecular docking to predict binding modes based on substituent effects (e.g., methoxy vs. hydroxy groups) .

Q. How are data contradictions addressed when comparing biological activity across derivatives?

  • Methodological Answer : Discrepancies (e.g., cytotoxicity vs. receptor selectivity) are analyzed by:

  • Dose-response profiling to distinguish off-target effects .
  • Metabolic stability tests (e.g., microsomal assays) to rule out pharmacokinetic variability .
  • Comparative crystallography to identify conformational changes in receptor-ligand complexes .

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